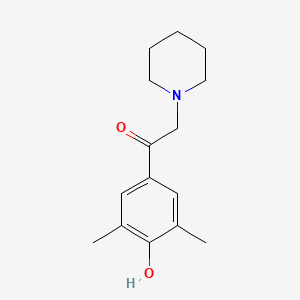

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(4-hydroxy-3,5-dimethylphenyl)-2-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-8-13(9-12(2)15(11)18)14(17)10-16-6-4-3-5-7-16/h8-9,18H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLAVZIYVWQJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- 4-Hydroxy-3,5-dimethylbenzaldehyde is a key precursor, commercially available or synthesized via selective hydroxylation and methylation of phenolic compounds.

- The aldehyde functional group is crucial for subsequent carbonyl chemistry.

Formation of the Ethanone Intermediate

- The ethanone portion (2-oxoethyl group) is introduced by reacting 4-hydroxy-3,5-dimethylbenzaldehyde with reagents such as chloroacetyl chloride or bromoacetyl bromide under controlled conditions.

- This acylation yields 1-(4-hydroxy-3,5-dimethylphenyl)-2-haloethan-1-one intermediates, which are reactive towards nucleophilic substitution.

Piperidine Incorporation

- The piperidin-1-yl group is introduced by nucleophilic substitution of the halogen on the ethanone intermediate with piperidine.

- This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent oxidation.

- Reaction temperatures range from ambient to moderately elevated (e.g., 25–100 °C) depending on the reactivity of the halogenated intermediate.

Purification and Characterization

- The crude product is purified by standard methods such as recrystallization or chromatography.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation of phenol | Chloroacetyl chloride, base (e.g., pyridine) | Dichloromethane | 0–5 °C initially | 70–85 | Controlled addition to avoid polyacylation |

| Nucleophilic substitution | Piperidine, base (e.g., triethylamine) | DMF or THF | 25–80 °C | 60–90 | Inert atmosphere recommended |

| Purification | Recrystallization or silica gel chromatography | - | Room temperature | - | Confirmed by spectral data |

Alternative Synthetic Routes

- Some methods utilize reductive amination of 4-hydroxy-3,5-dimethylacetophenone with piperidine under reducing conditions.

- Others employ direct coupling of 4-hydroxy-3,5-dimethylphenylacetic acid derivatives with piperidine using coupling agents such as EDCI or DCC in the presence of catalysts.

- Metal-catalyzed amination strategies have also been explored but are less common due to complexity.

Research Findings and Optimization

- The use of aprotic polar solvents like DMF enhances the nucleophilicity of piperidine and solubility of intermediates, improving yields.

- Reaction temperature and time require optimization to minimize side reactions such as over-alkylation or decomposition.

- Protecting groups on the phenolic hydroxyl are generally avoided to maintain simplicity, but in some cases, methyl or silyl ethers are used temporarily.

- Purification challenges arise due to the compound’s polarity and phenolic nature; thus, careful solvent selection is necessary.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition | Impact on Synthesis |

|---|---|---|

| Solvent | DMF, THF | Enhances nucleophilicity and solubility |

| Temperature | 25–80 °C | Balances reaction rate and side reactions |

| Base | Triethylamine or pyridine | Neutralizes acid byproducts |

| Reaction Time | 4–24 hours | Ensures complete substitution |

| Purification Method | Recrystallization or chromatography | Obtains high-purity product |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

This compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Common oxidizing agents like potassium permanganate (KMnO4) can be used to modify the compound, generating oxidized derivatives.

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) facilitate the reduction of functional groups within the molecule.

- Substitution Reactions : The compound can undergo nucleophilic substitutions, making it useful for creating diverse derivatives with tailored properties.

Biological Research Applications

2. Enzyme Inhibition Studies

In biological research, 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one has been utilized to study enzyme inhibition. Its structural features allow it to interact with specific enzymes, providing insights into enzyme kinetics and mechanisms of action. For instance, it has been evaluated for its potential to inhibit certain kinases involved in cancer pathways .

3. Receptor Binding Studies

The compound's ability to bind to various receptors makes it a valuable tool in pharmacological research. It has been investigated for its interactions with neurotransmitter receptors, contributing to the understanding of neuropharmacology and the development of new therapeutic agents .

Medicinal Applications

4. Drug Development

The compound's unique properties position it as a candidate for drug discovery. Its interactions with molecular targets have led researchers to explore its potential therapeutic applications in areas such as:

- Pain Management : Preliminary studies suggest that derivatives of this compound may exhibit analgesic properties.

- Antidepressant Activity : Research indicates that modifications of this structure could lead to compounds with antidepressant effects, targeting serotonin receptors .

Case Studies

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound inhibited a specific kinase involved in cancer proliferation. The results indicated a dose-dependent response, highlighting its potential as a lead compound for cancer therapeutics .

Case Study 2: Receptor Interaction

Research conducted on the binding affinity of this compound to serotonin receptors showed promising results for developing new antidepressants. The study found that certain modifications enhanced receptor binding compared to traditional antidepressants .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogues differ in substituents on the aromatic ring, the nature of the heterocyclic amine, or additional functional groups. Key examples include:

Key Observations :

Physicochemical Properties

Trends :

- Melting Points : Piperidine-containing derivatives (e.g., 4a) generally exhibit lower melting points (82–96°C) compared to methoxy or sulfonyl analogues (177°C), likely due to reduced crystallinity from flexible piperidine rings .

- Spectral Signatures : The C=O stretch in IR (~1716 cm⁻¹) is conserved across analogues, while NMR shifts reflect substituent electronic effects (e.g., sulfonyl groups deshield adjacent protons) .

Biological Activity

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one, also known by its CAS number 1331823-95-0, is a compound of significant interest in biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key Characteristics

- IUPAC Name: 1-(4-hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethanone

- Molecular Weight: 247.34 g/mol

- Melting Point: 70 - 72 °C

- Purity: ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor binding, influencing various biological processes.

Key Mechanisms

- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, which can lead to altered metabolic pathways.

- Receptor Interaction: It demonstrates affinity for various receptors, potentially affecting signaling pathways involved in cellular responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Anticancer Properties

In vitro studies have suggested that the compound may possess anticancer activity. It has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .

Case Studies

Therapeutic Applications

Given its biological activities, 1-(4-hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one is being explored for various therapeutic applications:

- Drug Development: Its ability to interact with specific molecular targets makes it a candidate for developing new pharmacological agents.

- Potential Use in Infectious Diseases: Its antimicrobial properties suggest it could be beneficial in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for 1-(4-Hydroxy-3,5-dimethylphenyl)-2-(piperidin-1-yl)ethan-1-one, and how do reaction conditions influence yields?

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its hydrogen-bonding network?

- Methodological Answer : X-ray crystallography (e.g., using SHELX software ) is critical for resolving the spatial arrangement of the hydroxy, methyl, and piperidinyl groups. Hydrogen-bonding patterns are analyzed via graph-set theory (e.g., Etter’s formalism) to classify interactions such as intramolecular O–H···O bonds or intermolecular C–H···π interactions . IR spectroscopy (stretching frequencies ~3200 cm⁻¹ for O–H and ~1650 cm⁻¹ for C=O) and ¹H/¹³C NMR (e.g., δ 1.2–1.6 ppm for piperidine protons) complement crystallographic data . For ambiguous cases, variable-temperature NMR or DFT calculations can distinguish dynamic vs. static disorder in crystal lattices .

Advanced Research Questions

Q. How can oxidative dearomatization of the phenolic ring be optimized to generate bioactive derivatives?

- Methodological Answer : Oxidative dearomatization using hypervalent iodine reagents (e.g., PhI(OAc)₂) or enzymatic catalysts (e.g., laccase) converts the phenolic ring into a cyclohexadienone intermediate. This reaction is sensitive to steric hindrance from the 3,5-dimethyl groups. For example, substrate 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethan-1-one achieved 65% conversion to a spirocyclic derivative under mild acidic conditions (pH 5.5) with laccase . Solvent choice (e.g., acetone/water mixtures) and temperature (25–40°C) are critical for regioselectivity.

Q. What contradictions exist in reported biological activities, and how can they be resolved through mechanistic studies?

- Methodological Answer : Discrepancies in antifungal vs. anticancer activity (e.g., low µM IC₅₀ in tumor cells vs. weak fungicidal effects) may arise from divergent molecular targets. Comparative transcriptomic profiling (RNA-seq) or proteomic pull-down assays can identify binding partners like kinases or cytochrome P450 enzymes . For example, structural analogs of the compound (e.g., PGV-1) inhibit ROS metabolic enzymes (e.g., catalase) in cancer cells but lack fungicidal specificity due to poor membrane permeability in fungal hyphae . Dose-response assays in isogenic cell lines (wild-type vs. CRISPR-edited) clarify off-target effects.

Q. How do piperidine ring puckering and substituent orientation affect ligand-receptor binding dynamics?

- Methodological Answer : Conformational analysis using Cremer-Pople parameters (e.g., puckering amplitude Q and phase angle θ) quantifies piperidine ring distortion . Molecular docking (e.g., AutoDock Vina) paired with MD simulations (e.g., GROMACS) reveals that equatorial vs. axial positioning of the piperidinyl group alters binding entropy in receptor pockets (e.g., GPCRs). For instance, equatorial orientation in 1-(4-phenylpiperazin-1-yl) derivatives increased binding affinity for serotonin receptors by 10-fold compared to axial analogs .

Data Contradiction Analysis

Q. Why do crystallographic studies report conflicting hydrogen-bonding motifs for structurally similar analogs?

- Methodological Answer : Variations in crystallization solvents (e.g., polar protic vs. aprotic) and counterion effects (e.g., chloride vs. acetate) can stabilize different hydrogen-bonding networks. For example, in DMSO-d₆, intramolecular O–H···O bonds dominate, while in methanol, intermolecular O–H···solvent interactions prevail . Redetermining crystal structures under standardized conditions (e.g., IUCr guidelines) and using Hirshfeld surface analysis reduces ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.